

Application Note: Laboratory Scale Synthesis of 2-Nitromesitylene

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Compound of Interest

Compound Name: 2-Nitromesitylene

CAS No.: 603-71-4

Cat. No.: B1583763

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For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Nitromesitylene

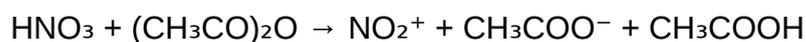
2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) is a pivotal intermediate in the synthesis of various high-value organic compounds, including dyes and pharmaceutical agents.[1] Its utility stems from the reactive nitro group, which can be readily reduced to an amine, providing a synthetic handle for further molecular elaboration. The synthesis of **2-nitromesitylene** is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. However, the high reactivity of the mesitylene ring presents a significant challenge: controlling the reaction to favor mono-nitration and prevent the formation of dinitro and trinitro byproducts.[2]

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of **2-nitromesitylene**, emphasizing safety, mechanistic understanding, and procedural robustness. The methodology described herein is adapted from the well-established procedures found in Organic Syntheses, ensuring reliability and reproducibility.[3]

The Chemistry: An Electrophilic Aromatic Substitution Mechanism

The nitration of mesitylene proceeds via an electrophilic aromatic substitution pathway. The key to this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO_2^+).

Step 1: Generation of the Nitronium Ion In this protocol, a mixture of fuming nitric acid and acetic anhydride is used. The acetic anhydride serves to scavenge the water produced, which would otherwise inhibit the reaction, and facilitates the formation of the nitronium ion. The reaction is as follows:



Step 2: Electrophilic Attack The electron-rich mesitylene ring, activated by three methyl groups, acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Deprotonation and Aromatization A weak base, such as water or acetate, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, **2-nitromesitylene**.

The overall mechanism is a cornerstone of aromatic chemistry, and its understanding is critical for controlling the reaction outcome.^[4] The high reactivity of mesitylene means that without careful temperature control, further nitration can occur, leading to undesired byproducts.

Safety as a Priority: Hazard Analysis and Mitigation

The nitration of aromatic compounds is an energetic process that demands strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

- Reagent Hazards:
 - Fuming Nitric Acid: A powerful oxidizing agent and highly corrosive. It can cause severe burns upon contact and is toxic if inhaled. All manipulations must be performed in a certified chemical fume hood.
 - Acetic Anhydride: Corrosive, flammable, and a lachrymator. It reacts exothermically with water.

- Mesitylene: A flammable liquid and vapor. It can cause skin and respiratory irritation.[5][6][7]
- Sodium Hydroxide: Corrosive and can cause severe burns.
- Reaction Hazards:
 - Exothermic Reaction: The reaction is highly exothermic. The addition of the nitrating mixture must be slow and controlled, with efficient cooling, to prevent a dangerous temperature increase (runaway reaction).[4]
 - Explosion Risk: Adding the nitric acid solution too rapidly can lead to an explosive reaction.[3]
- Mandatory Safety Measures:
 - Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
 - Engineering Controls: The entire procedure must be carried out in a well-ventilated chemical fume hood.[8] An ice bath must be readily available for emergency cooling. A safety shower and eyewash station should be accessible.[7]
 - Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.

Detailed Experimental Protocol

This protocol is designed to be self-validating by incorporating precise temperature controls and a robust purification sequence to ensure a high-purity final product.

Reagents and Equipment

Reagent/Equipment	Quantity/Specification	Purpose
Mesitylene	40 g (0.333 mole)	Starting Material
Acetic Anhydride	80 g (74 mL) total	Reagent / Water Scavenger
Fuming Nitric Acid (sp. gr. 1.51)	31.5 g (20.8 mL, 0.5 mole)	Nitrating Agent
Glacial Acetic Acid	20 g (19.1 mL)	Solvent for Nitrating Mixture
Sodium Chloride (NaCl)	~40 g	"Salting out" to reduce product solubility
Diethyl Ether	~250 mL	Extraction Solvent
Sodium Hydroxide (NaOH)	10-15% aqueous solution	Neutralization of acidic byproducts
Methyl Alcohol (Methanol)	~35 mL	Recrystallization Solvent
Equipment		
500-mL Three-necked flask	Reaction Vessel	
Mechanical Stirrer	Efficient mixing	
Dropping Funnel	Controlled addition of reagents	
Thermometer	-10°C to 100°C range	Temperature monitoring
Ice-water bath & Ice-salt bath	Cooling	
Steam Distillation Apparatus	Purification	
Büchner Funnel & Filter Flask	Filtration	

Step-by-Step Synthesis Procedure

Part A: The Nitration Reaction

- Setup: Assemble a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

- Initial Charge: To the flask, add 40 g (0.333 mole) of mesitylene and 60 g of acetic anhydride.
- Cooling: Place the flask in an ice-water bath and cool the mixture to below 10°C with stirring.
- Prepare Nitrating Mixture: In a separate beaker, carefully prepare the nitrating solution by adding 31.5 g of fuming nitric acid to a mixture of 20 g of glacial acetic acid and 20 g of acetic anhydride. Caution: This addition must be done slowly in an ice-salt bath, keeping the temperature of the mixture below 20°C. An explosive reaction can occur if the nitric acid is added too quickly.[3]
- Addition: Transfer the prepared nitrating mixture to the dropping funnel. Add it dropwise to the cooled mesitylene solution over approximately 40 minutes. It is critical to maintain the reaction temperature between 15°C and 20°C throughout the addition.
- Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for two hours, continuing to stir.
- Gentle Heating: Gently warm the flask to 50°C on a water bath for 10 minutes to ensure the reaction goes to completion. A higher temperature is not recommended.[3]

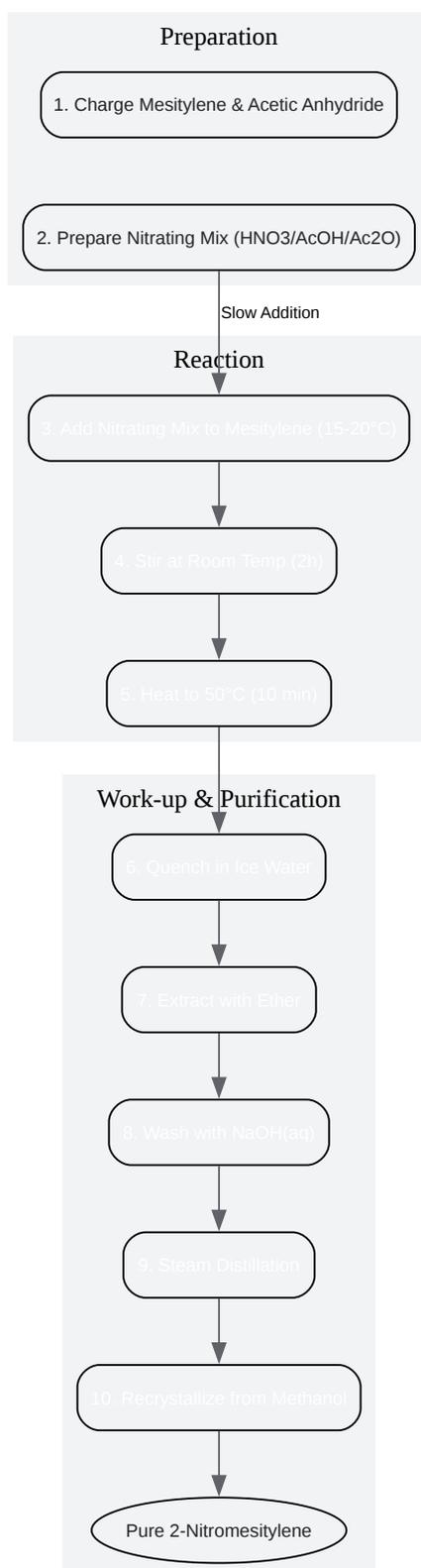
Part B: Work-up and Purification

- Quenching: Cool the reaction mixture and slowly pour it into 800 mL of ice water with vigorous stirring.
- Isolation: Add approximately 40 g of sodium chloride to the mixture to facilitate the separation of the oily product. Decant the aqueous layer.
- Extraction: Extract the decanted aqueous layer with about 200-250 mL of diethyl ether. Combine this ether extract with the crude nitromesitylene oil.
- Washing: Wash the ethereal solution with three or four 30-mL portions of 10-15% sodium hydroxide solution, until the aqueous wash is distinctly alkaline. This removes residual acids.
- Solvent Removal: Distill off the ether on a steam bath.

- **Steam Distillation:** To the residue, add about 150 mL of 10% sodium hydroxide solution and steam distill the mixture. Continue until the distillate runs clear (approx. 3 hours, 1.5 L of distillate). The nitromesitylene will collect as a dense oil at the bottom.
- **Crystallization:** Decant the water from the collected product. The nitromesitylene should solidify upon cooling.
- **Recrystallization:** For final purification, dissolve the crude solid product in 25 mL of commercial methyl alcohol. Cool the solution in an ice-salt bath with stirring to induce crystallization.
- **Final Product:** Filter the pale yellow crystals using a Büchner funnel, wash them twice with 5-mL portions of cold methyl alcohol, and dry them. The expected yield is approximately 37-38 g (74-76%).^[3]

Visualizing the Process

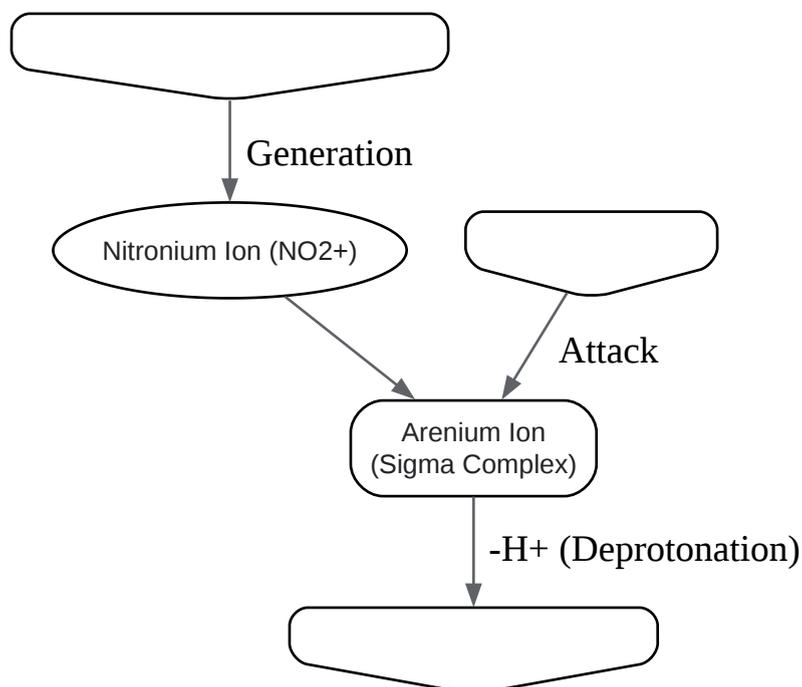
Experimental Workflow



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Caption: Experimental workflow for the synthesis of **2-Nitromesitylene**.

Reaction Mechanism Overview



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Caption: Simplified mechanism of electrophilic nitration of mesitylene.

Product Characterization

To confirm the identity and purity of the synthesized **2-nitromesitylene**, the following analytical techniques are recommended:

- Melting Point: The purified product should exhibit a sharp melting point consistent with literature values (44-45 °C).
- ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expected signals include two singlets for the aromatic protons and the methyl groups.
 - δ ~6.9 ppm (s, 2H, Ar-H)
 - δ ~2.3 ppm (s, 6H, Ar-CH₃ para to NO₂)
 - δ ~2.2 ppm (s, 3H, Ar-CH₃ ortho to NO₂)

- ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons (including the one bearing the nitro group) and the methyl carbons.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (strong asymmetric and symmetric stretches around 1525 cm⁻¹ and 1365 cm⁻¹, respectively) and aromatic C-H and C=C bonds.

Conclusion

The synthesis of **2-nitromesitylene** via direct nitration of mesitylene is a robust and scalable laboratory procedure when executed with precision and a paramount focus on safety. Careful control of the reaction temperature is the most critical parameter to ensure a high yield of the desired mono-nitro product and to prevent hazardous runaway conditions. The detailed protocol and mechanistic insights provided in this application note serve as a comprehensive guide for researchers requiring this valuable synthetic intermediate.

References

- Organic Syntheses Procedure: nitromesitylene. [[Link](#)]
- Google Patents. RU1825357C - Method for producing nitromesitylene.
- Google Patents. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene.
- United States Patent Office. [[Link](#)]
- Chemos GmbH&Co.KG. Safety Data Sheet: Mesitylene. [[Link](#)]
- Carl ROTH. Safety Data Sheet: Mesitylene. [[Link](#)]
- May & Baker Ltd. MATERIAL SAFETY DATA SHEET. [[Link](#)]

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Sources

- [1. RU1825357C - Method for producing nitromesitylene - Google Patents \[patents.google.com\]](#)
- [2. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [4. 2,4,6-Trinitromesitylene | 602-96-0 | High-Purity \[benchchem.com\]](#)
- [5. carlroth.com \[carlroth.com\]](#)
- [6. chemos.de \[chemos.de\]](#)
- [7. fishersci.com \[fishersci.com\]](#)
- [8. uwaterloo.ca \[uwaterloo.ca\]](#)
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